Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate
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Overview
Description
Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H12N2O2. This compound is characterized by the presence of a naphthalene ring, two cyano groups, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with naphthaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps.
Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and cyano groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores.
Industry: In the industrial sector, ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and modulating signaling pathways. The naphthalene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(naphthalen-1-yl)propanoate
- Ethyl 2,3-dicyano-3-phenylpropanoate
- Methyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate
Comparison: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is unique due to the presence of two cyano groups and a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one cyano group or different aromatic rings. The naphthalene ring also enhances the compound’s hydrophobicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Biological Activity
Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a naphthalene moiety and two cyano groups. This structural configuration is believed to contribute significantly to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of cyano groups may enhance the compound's ability to induce apoptosis in tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For instance, studies have shown that derivatives of naphthalene can inhibit cholinesterases, which are crucial for neurotransmitter regulation .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .
Research Findings
Numerous studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study conducted on FaDu cells showed that this compound exhibited significant cytotoxicity. The compound's mechanism involved the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Enzyme Inhibition Studies : In vitro assays revealed that derivatives of this compound could inhibit cholinesterase activity, suggesting potential applications in treating diseases related to acetylcholine dysregulation, such as Alzheimer's disease .
Properties
CAS No. |
62875-53-0 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)16(11-19)15(10-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15-16H,2H2,1H3 |
InChI Key |
RCAXXGVGYKQHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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